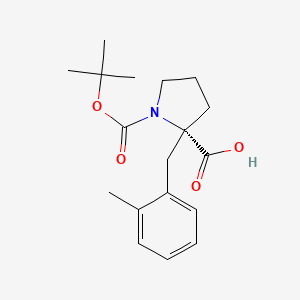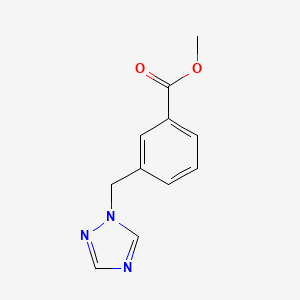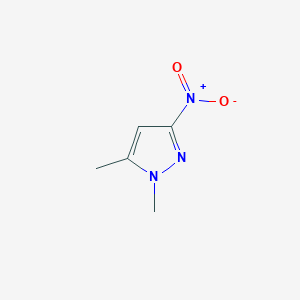![molecular formula C13H19NO3 B1609608 [4-(2-Morpholin-4-ylethoxy)phenyl]methanol CAS No. 852180-76-8](/img/structure/B1609608.png)
[4-(2-Morpholin-4-ylethoxy)phenyl]methanol
Übersicht
Beschreibung
“[4-(2-Morpholin-4-ylethoxy)phenyl]methanol” is a chemical compound with the molecular formula C13H19NO31. It has a molecular weight of 237.30 g/mol1. It is also known by several synonyms such as 4-2-morpholin-4-ylethoxy phenyl methanol, 4-2-morpholin-4-yl ethoxy phenyl methanol, and 4-2-morpholinoethoxy phenyl methanol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “[4-(2-Morpholin-4-ylethoxy)phenyl]methanol”. However, morpholine derivatives are often synthesized through nucleophilic substitution reactions2.Molecular Structure Analysis
The molecular structure of “[4-(2-Morpholin-4-ylethoxy)phenyl]methanol” consists of a phenyl group (a benzene ring) attached to a methanol group via an ether linkage that also connects to a morpholine ring1. The morpholine ring is a six-membered ring with four carbon atoms and two nitrogen atoms3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “[4-(2-Morpholin-4-ylethoxy)phenyl]methanol”. However, compounds with similar structures are often involved in nucleophilic substitution reactions2.Physical And Chemical Properties Analysis
“[4-(2-Morpholin-4-ylethoxy)phenyl]methanol” is a solid compound with a molecular weight of 237.30 g/mol1. More detailed physical and chemical properties such as melting point, boiling point, and density are not readily available in the literature4.Wissenschaftliche Forschungsanwendungen
Electrochemical and Aggregation Properties : A study by Bıyıklıoğlu (2015) synthesized [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol as part of creating novel silicon phthalocyanine and subphthalocyanine complexes. These compounds, which included [4-(2-Morpholin-4-ylethoxy)phenyl]methanol derivatives, were investigated for their electrochemical properties and aggregation behavior in different solvents. This research highlights its potential in developing new materials with unique electrochemical characteristics (Bıyıklıoğlu, 2015).
Synthesis of Benzopyrans : Jurd (1991) reported the reaction of sesamol and other phenols with cinnamaldehyde and morpholine in methanol to yield 2-morpholinyl-4-phenylbenzopyran derivatives. These derivatives are important intermediates for synthesizing alcoholic neoflavanoid compounds, indicating the role of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in the synthesis of complex organic molecules (Jurd, 1991).
Chiral Synthesis : Prabhakaran et al. (2004) described the chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, an important step in producing potential norepinephrine reuptake inhibitors. This study demonstrates the application of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in the synthesis of pharmacologically relevant compounds (Prabhakaran et al., 2004).
Vanadium Complexes Synthesis : Hou et al. (2013) synthesized mononuclear O,N-chelated vanadium complexes using 2-methyl-6-[(2-morpholin-4-ylethylimino) methyl]phenol derived from 2-hydroxy-3-methylbenzaldehyde and 2-morpholin-4-ylethylamine in methanol. This study showcases the utility of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in inorganic chemistry, particularly in the synthesis of metal complexes with potential catalytic or material applications (Hou et al., 2013).
Stereoselective Synthesis of Morpholines : Marlin (2017) focused on the stereoselective synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols, starting from chiral epoxides. This research indicates the role of [4-(2-Morpholin-4-ylethoxy)phenyl]methanol in producing morpholine derivatives, which are valuable in pharmaceutical and synthetic chemistry (Marlin, 2017).
Safety And Hazards
“[4-(2-Morpholin-4-ylethoxy)phenyl]methanol” is considered hazardous. It may cause skin burns, eye damage, and may be harmful if swallowed5. It may also cause respiratory irritation5. Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection5. In case of exposure, immediate medical attention is required5.
Zukünftige Richtungen
The future directions for “[4-(2-Morpholin-4-ylethoxy)phenyl]methanol” are not clear from the available literature. However, given its structural features, it could potentially be explored for various applications in organic synthesis or medicinal chemistry.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
Eigenschaften
IUPAC Name |
[4-(2-morpholin-4-ylethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11-12-1-3-13(4-2-12)17-10-7-14-5-8-16-9-6-14/h1-4,15H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRLXLXSGAEQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427639 | |
| Record name | [4-(2-morpholin-4-ylethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Morpholin-4-ylethoxy)phenyl]methanol | |
CAS RN |
852180-76-8 | |
| Record name | 4-[2-(4-Morpholinyl)ethoxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-morpholin-4-ylethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol](/img/structure/B1609525.png)



![N-[amino(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B1609533.png)



![methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B1609538.png)



![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)
![1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene](/img/structure/B1609548.png)